1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-benzimidazol-1-yl}ethanone
Description
1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one is a complex organic compound featuring azepane and benzodiazole moieties
Properties
Molecular Formula |
C23H34N4O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[1-(azepan-1-yl)ethyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C23H34N4O/c1-19(25-14-8-2-3-9-15-25)23-24-20-12-6-7-13-21(20)27(23)18-22(28)26-16-10-4-5-11-17-26/h6-7,12-13,19H,2-5,8-11,14-18H2,1H3 |
InChI Key |
QJFFKGOVJBHDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the azepane and benzodiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol
Scientific Research Applications
1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one can be compared with similar compounds such as:
1-(azepan-1-yl)ethan-1-one: A simpler analog with fewer functional groups.
2-(azepan-1-yl)ethyl methacrylate: Another compound featuring the azepane moiety but with different chemical properties.
1-(azepan-1-yl)-4-chlorophthalazine: A compound with a similar azepane structure but different functional groups. The uniqueness of 1-(azepan-1-yl)-2-{2-[1-(azepan-1-yl)ethyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one lies in its complex structure, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
